N4-Benzoyl-2'-fluoro-2'-deoxycytidine
Overview
Description
N4-Benzoyl-2’-fluoro-2’-deoxycytidine is a synthetic nucleoside analog. It is primarily used as an organic intermediate in various chemical reactions and has applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-2’-fluoro-2’-deoxycytidine typically involves the protection of the cytidine base followed by the introduction of a fluorine atom at the 2’ position. The benzoyl group is then added to the N4 position. The reaction conditions often require the use of specific solvents and catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of N4-Benzoyl-2’-fluoro-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N4-Benzoyl-2’-fluoro-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
N4-Benzoyl-2’-fluoro-2’-deoxycytidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is used in studies involving nucleoside analogs and their effects on biological systems.
Industry: It is used in the production of various pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of N4-Benzoyl-2’-fluoro-2’-deoxycytidine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and various signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
N4-Benzoyl-2’-deoxycytidine: Similar in structure but lacks the fluorine atom at the 2’ position.
2’-Fluoro-2’-deoxycytidine: Lacks the benzoyl group at the N4 position.
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-fluoro-2’-deoxycytidine: Contains additional protective groups.
Uniqueness
N4-Benzoyl-2’-fluoro-2’-deoxycytidine is unique due to the presence of both the benzoyl group at the N4 position and the fluorine atom at the 2’ position. This combination of modifications can enhance its stability and biological activity compared to similar compounds .
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O5/c17-12-13(22)10(8-21)25-15(12)20-7-6-11(19-16(20)24)18-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,21-22H,8H2,(H,18,19,23,24)/t10-,12-,13-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCOKFXBQWNMHE-BPGGGUHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001291107 | |
Record name | N-Benzoyl-2′-deoxy-2′-fluorocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001291107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146954-76-9 | |
Record name | N-Benzoyl-2′-deoxy-2′-fluorocytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146954-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoyl-2′-deoxy-2′-fluorocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001291107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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